molecular formula C25H21N5O3S B10834096 (E)-4-(3-(hydroxyamino)-3-oxoprop-1-enyl)-N-(4-methyl-3-(4-(pyridin-3-yl)thiazol-2-ylamino)phenyl)benzamide

(E)-4-(3-(hydroxyamino)-3-oxoprop-1-enyl)-N-(4-methyl-3-(4-(pyridin-3-yl)thiazol-2-ylamino)phenyl)benzamide

Cat. No.: B10834096
M. Wt: 471.5 g/mol
InChI Key: OINCRSHJNMRVSX-YRNVUSSQSA-N
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Description

PMID25656651-Compound-19a is a small molecular drug known for its multi-tyrosine kinase inhibition properties. It targets several kinases including c-Met, macrophage stimulating 1 receptor, c-Kit, AXL, and insulin-like growth factor 1 receptor. This compound has shown effectiveness against both drug-sensitive and drug-resistant cancer cell lines .

Preparation Methods

The synthesis of PMID25656651-Compound-19a involves several steps. The compound is typically synthesized through a series of reactions starting from readily available starting materials. The synthetic route includes the formation of key intermediates, followed by their subsequent transformation into the final product. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PMID25656651-Compound-19a undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced products .

Scientific Research Applications

PMID25656651-Compound-19a has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of specific kinases in cellular processes such as proliferation, differentiation, and apoptosis. In medicine, it has potential therapeutic applications in the treatment of various cancers, particularly those that are resistant to conventional therapies. In industry, it may be used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of PMID25656651-Compound-19a involves the inhibition of multiple tyrosine kinases. By targeting these kinases, the compound disrupts key signaling pathways that are essential for cancer cell survival and proliferation. Specifically, it inhibits the interaction of the interleukin 4 and interleukin 13 receptors with the SH2 domain of signal transducer and activator of transcription 6, thereby preventing the downstream transcriptional sequelae of signal transducer and activator of transcription 6 activation .

Comparison with Similar Compounds

PMID25656651-Compound-19a is unique in its ability to inhibit multiple tyrosine kinases simultaneously. This distinguishes it from other similar compounds that may target only a single kinase. Similar compounds include other multi-tyrosine kinase inhibitors such as PMID25656651-Compound-36a and PMID25656651-Compound-37a. These compounds share some structural similarities with PMID25656651-Compound-19a but may differ in their specific kinase targets and overall potency .

Properties

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C25H21N5O3S/c1-16-4-10-20(27-24(32)18-8-5-17(6-9-18)7-11-23(31)30-33)13-21(16)28-25-29-22(15-34-25)19-3-2-12-26-14-19/h2-15,33H,1H3,(H,27,32)(H,28,29)(H,30,31)/b11-7+

InChI Key

OINCRSHJNMRVSX-YRNVUSSQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C(=O)NO)NC3=NC(=CS3)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC(=O)NO)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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